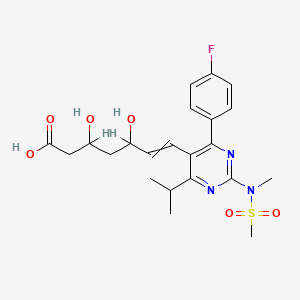
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine
Vue d'ensemble
Description
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C16H23N3O. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a tert-butyl group attached to the benzoxazole ring.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine. For instance, the compound should be stored at room temperature . It’s also recommended to use an appropriate container to avoid environmental contamination and to keep the compound away from drains, surface, and ground water .
Analyse Biochimique
Biochemical Properties
Therefore, it is difficult to elaborate on the specific role of this compound in biochemical reactions, or identify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is challenging to detail the effects of this compound on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to describe how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is challenging to discuss the changes in the effects of this compound over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is challenging to describe the metabolic pathways that this compound is involved in .
Transport and Distribution
Therefore, it is difficult to describe how this compound is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is challenging to describe the subcellular localization of this compound .
Méthodes De Préparation
The synthesis of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring. The tert-butyl group is then added to the benzoxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its reactivity and applications.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): This compound contains a thiophene ring and is used as an optical brightener
These comparisons highlight the unique features of this compound, such as its specific functional groups and applications.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19/h4-5,10,12H,6-9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHMIFVRARWHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



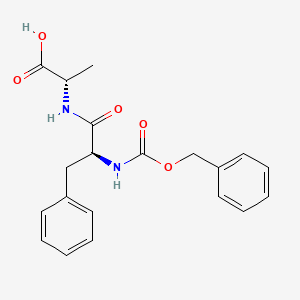
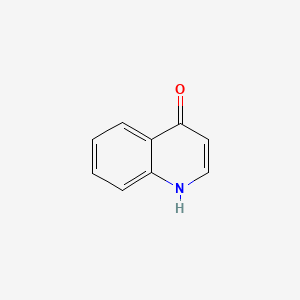
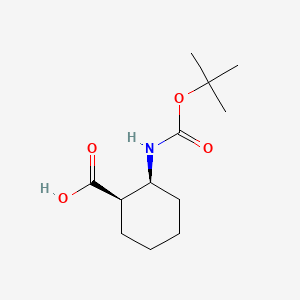

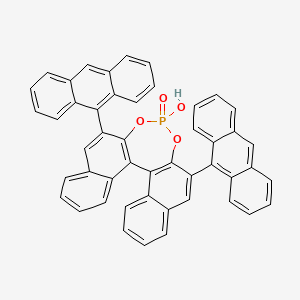
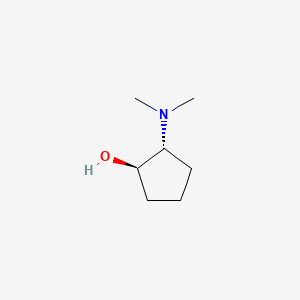

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)
